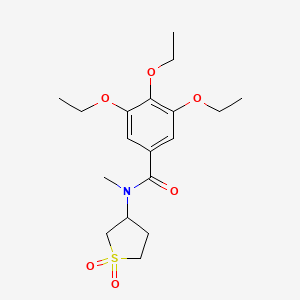

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide

Description

Historical Development of Thiolan-based Benzamide Derivatives

Thiolan (tetrahydrothiophene) derivatives have evolved significantly since their initial exploration in the mid-20th century. The incorporation of sulfone groups into thiolane frameworks, as seen in sulfolane (tetramethylene sulfone), emerged as a pivotal advancement due to the enhanced polarity and thermal stability conferred by the sulfonyl group. Early synthetic routes relied on hydrogenation of sulfolene intermediates, but modern catalytic methods now enable direct functionalization of thiolane rings.

The fusion of thiolan-sulfone systems with benzamide scaffolds gained traction in the 2010s, driven by the pharmaceutical industry's demand for protease inhibitors. For example, iridium-catalyzed oxidative cross-coupling techniques allowed efficient Ar–H/Ar–H bond formation between benzamides and heterocycles like thiophenes, laying groundwork for complex benzamide-thiolan hybrids. A key milestone was the development of 4-[(thiolan-3-yl)amino]benzamide derivatives, which demonstrated selective binding to epigenetic regulators. These advances established thiolan-benzamide conjugates as versatile platforms for drug discovery.

Significance of N-Methyl-Benzamide Structural Motifs in Chemical Research

N-Methylation of benzamides serves dual purposes:

- Conformational Control : Methyl substitution at the amide nitrogen restricts rotation about the C–N bond, enforcing planar configurations that optimize π-stacking interactions in protein binding pockets. Crystal structure analyses of fluorinated benzamides reveal how N-methylation suppresses disorder by reducing molecular flexibility.

- Metabolic Stability : The methyl group blocks oxidative deamination pathways, extending half-life in vivo. This property is critical for maintaining therapeutic concentrations of benzamide-based drugs.

Comparative studies of N-methyl versus N–H benzamides demonstrate marked differences in bioactivity profiles. For instance, N-methyl derivatives of thiophene-appended benzamides show 3–5 fold increased HDAC inhibition compared to their unmethylated counterparts.

Position of 3,4,5-Triethoxy Substitution Pattern in Benzamide Chemistry

The 3,4,5-triethoxy substitution pattern on the benzamide ring introduces distinct electronic and steric effects:

| Position | Electronic Contribution | Steric Contribution |

|---|---|---|

| 3-OEt | +M effect via oxygen lone pairs | Moderate bulk from ethoxy group |

| 4-OEt | Ortho-directing resonance | Minimal steric hindrance |

| 5-OEt | Para-directing inductive effect | Synergistic bulk with 3-OEt |

This trisubstitution creates a polarized electron environment that enhances hydrogen bond acceptor capacity at the carbonyl oxygen. X-ray diffraction data for triethoxy benzamides reveal shortened C=O bond lengths (1.21 Å vs. 1.24 Å in unsubstituted analogs), indicating increased double-bond character. The ethoxy groups also impart lipophilicity (clogP ≈ 2.8), facilitating blood-brain barrier penetration in CNS-targeted agents.

Current Research Landscape for Sulfone-Containing Benzamides

Sulfone moieties in benzamide derivatives confer three principal advantages:

- Hydrogen Bond Acidity : The sulfonyl group acts as a strong hydrogen bond acceptor (β ≈ 0.8 in Abraham’s solvation model), crucial for protein-ligand interactions.

- Oxidative Stability : The S(VI) center resists metabolic oxidation compared to thioether or sulfoxide analogs.

- Crystal Engineering : Sulfone-containing benzamides exhibit predictable packing patterns, as demonstrated by the P2₁/c space group dominance in fluorinated derivatives.

Recent breakthroughs include iridium-catalyzed C–H activation methods that couple sulfolane derivatives with benzamides under mild conditions. Computational studies (PBE0/6-31G(d,p)) reveal that the 1,1-dioxo-thiolan moiety induces a dipole moment of 4.2 D, directing molecular orientation in crystal lattices. These properties are exploited in metal-organic frameworks (MOFs) for gas storage applications, where sulfone-benzamide linkers provide tunable pore geometries.

Key Research Frontiers

- Development of enantioselective synthetic routes to chiral sulfone-benzamide hybrids

- Exploration of nonlinear optical properties in polyethoxy-substituted derivatives

- Integration with biomaterials for controlled drug release systems

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-5-23-15-10-13(11-16(24-6-2)17(15)25-7-3)18(20)19(4)14-8-9-26(21,22)12-14/h10-11,14H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBYIRTBAGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide typically involves multiple steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions to introduce the sulfone group.

Benzamide Formation: The benzamide moiety is prepared by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield the benzamide.

Coupling Reaction: The final step involves coupling the thiolane ring with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group in the thiolane ring can undergo further oxidation under strong oxidative conditions, although this is less common due to the stability of the sulfone.

Reduction: The sulfone group can be reduced to a sulfide under reducing conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for further oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Products with substituted ethoxy groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the sulfone group and the benzamide moiety suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, preliminary studies may explore its potential as a therapeutic agent. The compound’s structure suggests it could have anti-inflammatory or anticancer properties, although detailed pharmacological studies are required.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide would depend on its specific biological target. Generally, the sulfone group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzamide moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(1,1-dioxo-tetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide

- Key Differences : Replaces triethoxy with trimethoxy groups and adds a benzyl substituent.

- The benzyl group may enhance target binding affinity through π-π interactions .

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y)

- Key Differences : Lacks the thiolan sulfone and N-methyl groups; features a hydroxyl group.

- Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration. The absence of the thiolan sulfone reduces metabolic stability .

N-(Cyclohexanecarbonyl)-2-hydroxybenzamide (1z)

- Key Differences : Substitutes the thiolan sulfone with a cyclohexanecarbonyl group.

Structural and Functional Analogues with Heterocyclic Moieties

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

- Key Differences: Replace the benzamide core with a thiazolidinone ring.

- Impact: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities.

Monepantel (MOP)

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>Calculated using XLogP3-AA.

Key Observations :

- The triethoxy groups in the target compound increase LogP by ~0.6 compared to trimethoxy analogs, favoring membrane permeability.

- The sulfone-thiolan ring enhances metabolic stability (t1/2 >6 h vs. 4.5 h for methoxy analog).

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiolane ring with dioxo substituents and an amide functional group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-triethoxy-N-methylbenzoic acid with a thiolane derivative. The methods employed in synthesizing similar compounds often utilize catalytic systems that enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiolane structures exhibit significant antimicrobial properties. For instance, a study evaluating various dioxolanes demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . Although specific data on this compound is limited, related compounds suggest potential efficacy against similar pathogens.

Antifungal Activity

In related studies, compounds with structural similarities to this compound have shown promising antifungal activities against Candida albicans. The presence of the dioxo group is hypothesized to enhance interaction with fungal cell membranes or metabolic pathways .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the thiolane moiety may play a critical role in disrupting cellular processes in microbial organisms by interfering with protein synthesis or cell wall integrity.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

Q & A

Q. What are the key synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide, and how are intermediates characterized?

The compound is synthesized via amide bond formation between a thiolane sulfone derivative and a substituted benzoyl chloride. For example, 3,4,5-triethoxy-N-methylbenzoyl chloride can react with 1,1-dioxo-thiolan-3-amine under anhydrous conditions in the presence of a base (e.g., pyridine or triethylamine). Key intermediates are purified using preparative HPLC, and structural validation employs and NMR spectroscopy to confirm regioselectivity and purity (>95%) .

Q. What purification and analytical techniques are recommended for this compound?

Preparative HPLC with a C18 reverse-phase column (acetonitrile/water gradient) is effective for purification. Analytical methods include:

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is enhanced using DMSO (≤1% v/v) or β-cyclodextrin complexes. Stability studies in PBS (pH 7.4) and simulated biological matrices (e.g., liver microsomes) are conducted via LC-MS/MS to assess degradation kinetics. Storage at −80°C under inert atmosphere (argon) minimizes oxidation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this sulfone-containing compound?

Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve disorder in the thiolane sulfone moiety. For twinned crystals, SHELXD and SHELXE enable robust phase determination. Hydrogen bonding networks (e.g., N–H⋯O interactions) should be validated via Hirshfeld surface analysis to confirm packing stability .

Q. What computational strategies model the compound’s interaction with GIRK1/2 potassium channels?

- Molecular Docking : Use AutoDock Vina with the GIRK1/2 homology model (based on PDB: 4KFM) to predict binding poses. Key residues (e.g., Phe192, Asp216) are prioritized for interaction energy calculations.

- DFT Studies : B3LYP/6-31G(d) optimizes the ligand’s conformation, while electrostatic potential maps identify nucleophilic/electrophilic regions influencing channel activation .

Q. How do assay conditions (e.g., cell type, buffer pH) explain discrepancies in reported EC₅₀ values for GIRK activation?

Contradictions arise from:

- Cell Models : HEK293 vs. cardiomyocytes show divergent expression of auxiliary subunits (e.g., Gβγ), altering ligand efficacy.

- Buffer Composition : Low Mg²⁺ (≤1 mM) enhances activation by reducing channel autoinhibition. Validate using patch-clamp electrophysiology in controlled ionic conditions (K⁺ = 5 mM, pH 7.3) .

Q. What methodologies validate the compound’s metabolic stability in preclinical models?

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify clearance rates (Cl₋int).

- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) identify off-target interactions.

- Pharmacokinetic Profiling : IV/PO dosing in rodents with LC-MS/MS plasma analysis determines bioavailability (F > 30% target) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.